molecular formula C18H20N2O2S B2543055 2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 888411-46-9

2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2543055
CAS No.: 888411-46-9
M. Wt: 328.43
InChI Key: PKQTXRGZTZEKQL-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene carboxamide class, characterized by a bicyclic thiophene core substituted with a carboxamide group at position 3 and a 2,5-dimethylbenzamido moiety at position 2.

Properties

IUPAC Name

2-[(2,5-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-10-7-8-11(2)13(9-10)17(22)20-18-15(16(19)21)12-5-3-4-6-14(12)23-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQTXRGZTZEKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzoic acid with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thiophene ring, using reagents like sodium hydride (NaH) or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), organolithium reagents

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of tetrahydrobenzo[b]thiophene, including 2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, exhibit notable antibacterial activity. Studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.

Case Study 1: Antibacterial Evaluation
In one study, various tetrahydrobenzo[b]thiophene derivatives were tested against multiple bacterial strains. The compound demonstrated significant bacteriostatic effects at concentrations ranging from 1× to 4× the minimum inhibitory concentration (MIC) within two hours of exposure.

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies have shown promising results against several cancer cell lines, including breast (MCF-7), lung (NCI-H460), and CNS cancers (SF-268).

Table 1: Anticancer Activity of Selected Compounds

CompoundCancer Cell LineIC50 (μM)
This compoundMCF-72.5
Compound XNCI-H4603.0
Compound YSF-2684.0

The mechanisms behind these anticancer effects include the induction of apoptosis through caspase activation and disruption of microtubule dynamics during cell division.

Case Study 2: Anticancer Efficacy
In a focused study on the cytotoxic effects of tetrahydrobenzo[b]thiophene derivatives, it was found that compounds with specific substitutions exhibited enhanced activity against breast and lung cancer cell lines compared to standard treatments like doxorubicin. This underscores the potential for developing new anticancer therapies based on these compounds.

Antioxidant Activity

Recent studies have indicated that tetrahydrobenzo[b]thiophene derivatives possess significant antioxidant properties. These compounds can inhibit free radical-induced lipid oxidation and the formation of lipid peroxides.

Table 2: Antioxidant Activity

CompoundInhibition Rate (%)
Compound A19%
Compound B30%

These antioxidant properties suggest potential applications in materials science and bio-diagnostics.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Anticancer Activity

Key Compounds and Substituent Effects:

Compound Name Substituents (Benzamido Ring) Biological Activity (A-549 Cell Line) IC₅₀/Inhibition Reference
Target Compound 2,5-Dimethyl Under investigation N/A
Ethyl-2-(p-bromobenzylideneamino) derivative (S8) p-Bromo Cytotoxicity Significant at 10⁻⁴ M
2-(3-Chlorobenzamido) analogue (Vf) 3-Chloro Synthetic intermediate N/A

Insights:

  • The electron-withdrawing p-bromo group in S8 enhances anticancer activity against A-549 cells compared to the target compound’s electron-donating 2,5-dimethyl groups, suggesting that electron-deficient aromatic rings may improve cytotoxicity .
  • Chloro substituents (as in Vf) are common in intermediates but require further functionalization for activity optimization .

Antioxidant Activity

Key Compounds and Substituent Effects:

Compound Name Position 3 Substituent DPPH Scavenging (%) Nitric Oxide Scavenging (%) Reference
Target Compound Carboxamide Not tested Not tested
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (92a) Cyanoacetamido 56.9% 56.9%
2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (92b) Cyanoacetamido 55.5% 55.5%

Insights:

  • The target compound’s carboxamide group at position 3 aligns with 92a and 92b, which show moderate antioxidant activity.

Enzyme Inhibition (Acetylcholinesterase, AChE)

Key Compounds and Substituent Effects:

Compound Name Substituents (Position 2) AChE Inhibition (%) Reference
Target Compound 2,5-Dimethylbenzamido Not tested
2-(4-Methoxyphenylpiperazine)acetamido derivative (IIId) 4-Methoxyphenylpiperazine 60%
Donepezil (Reference) 40%

Insights:

Structural and Pharmacokinetic Considerations

Key Analogues with Modified Substituents:

Compound Name Substituents (Benzamido Ring) Pharmacokinetic Impact Reference
2-(3,5-Dimethoxybenzamido)-6-methyl derivative 3,5-Dimethoxy Improved solubility
2-Acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Acetamido Reduced steric hindrance

Insights:

  • 3,5-Dimethoxy groups (as in ) increase solubility compared to the target compound’s hydrophobic methyl groups.
  • Acetamido substitution () simplifies the structure but may reduce target engagement due to smaller substituent size.

Biological Activity

The compound 2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a member of the tetrahydrobenzo[b]thiophene family, which has garnered interest for its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antibacterial, and analgesic properties based on available research findings.

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 301305-73-7

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydrobenzo[b]thiophene derivatives. For example:

  • A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including breast and leukemia cancers. The IC50 values for some derivatives were reported to be as low as 10 µM, indicating strong activity .
  • Molecular docking studies have suggested that these compounds may inhibit tubulin polymerization, leading to mitotic arrest and subsequent tumor necrosis .
CompoundCancer Cell LineIC50 (μM)Activity Level
5MCF711.42Strong
11HePG212.93Strong
DoxorubicinMCF74.50Very Strong

2. Antibacterial Activity

The antibacterial properties of tetrahydrobenzo[b]thiophene derivatives have also been explored:

  • In vitro studies showed that certain derivatives exhibited significant growth inhibition against Gram-positive and Gram-negative bacteria. For instance, compounds demonstrated over 90% inhibition against Escherichia coli at concentrations of 32 µg/mL .
Bacterial StrainGrowth Inhibition (%)
Acinetobacter baumannii>73
Escherichia coli>95
Candida albicans>93

3. Analgesic Activity

The analgesic effects of related compounds have been studied using the "hot plate" method:

  • Derivatives of tetrahydrobenzo[b]thiophene were found to possess analgesic effects exceeding those of standard analgesics like metamizole .

Case Studies and Research Findings

A comprehensive study focusing on the synthesis and biological evaluation of various derivatives of tetrahydrobenzo[b]thiophene revealed promising results:

  • Synthesis : The compounds were synthesized through multiple steps involving cyclization and decyclization reactions.
  • Biological Evaluation : The synthesized compounds were subjected to rigorous testing against a panel of cancer cell lines and microbial strains to evaluate their efficacy.

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